N-Isopropyl-3-piperidinecarboxamide hydrochloride

CAS No.: 937725-06-9

Cat. No.: VC2674077

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937725-06-9 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | N-propan-2-ylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |

| Standard InChI Key | MQGOGOIJRYXDQI-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)C1CCCNC1.Cl |

| Canonical SMILES | CC(C)NC(=O)C1CCCNC1 |

Introduction

Chemical Identity and Structure

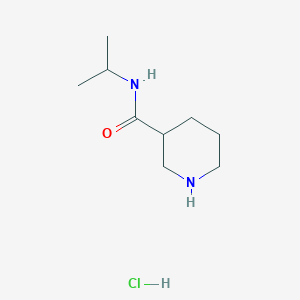

N-Isopropyl-3-piperidinecarboxamide hydrochloride features a piperidine ring with a carboxamide functional group at the 3-position and an isopropyl group attached to the nitrogen atom of the carboxamide. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in aqueous solutions.

Basic Properties

| Property | Value |

|---|---|

| CAS Number | 937725-06-9 |

| Molecular Formula | C9H19ClN2O |

| Molecular Weight | Approximately 206.71 g/mol |

| IUPAC Name | N-Isopropyl-3-piperidinecarboxamide hydrochloride |

| Physical Appearance | White to off-white crystalline solid |

The molecular structure consists of a six-membered piperidine ring with a carboxamide substituent at the 3-position. The carboxamide nitrogen bears an isopropyl group, and the compound is stabilized as a hydrochloride salt. This structure can be distinguished from its structural isomer, N-Isopropyl-2-piperidinecarboxamide hydrochloride, where the carboxamide group is positioned at the 2-position of the piperidine ring.

Structure-Activity Relationships

Comparison with Related Derivatives

The positioning of the carboxamide group on the piperidine ring significantly influences biological activity. In contrast to the 2-position isomer (N-Isopropyl-2-piperidinecarboxamide hydrochloride), the 3-position substitution in our target compound may confer different receptor binding properties and pharmacokinetic characteristics.

Another related compound, 3-Piperidinecarboxamide, N,N-diethyl- (CAS: 3367-95-1), differs in having two ethyl groups on the carboxamide nitrogen instead of a single isopropyl group. This structural difference affects both physical properties and potential biological interactions .

Effect of Substitution Patterns

The influence of various substitution patterns on piperidine derivatives has been investigated in related compounds. For instance, in the development of metabotropic glutamate receptor 2 positive allosteric modulators, researchers found that specific modifications on related heterocyclic systems significantly impacted potency and pharmacokinetic properties .

Similar structure-activity relationship principles may apply to N-Isopropyl-3-piperidinecarboxamide hydrochloride, where the isopropyl group and the 3-position of the carboxamide are likely critical determinants of its biological activity profile.

Analytical Characterization

Spectroscopic Analysis

For definitive identification and purity assessment of N-Isopropyl-3-piperidinecarboxamide hydrochloride, several analytical techniques would be appropriate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide structural confirmation through characteristic chemical shifts for the piperidine ring, carboxamide group, and isopropyl moiety.

-

Mass Spectrometry (MS): Expected to show a molecular ion peak consistent with the molecular weight, along with fragmentation patterns characteristic of piperidine carboxamides.

-

Infrared (IR) Spectroscopy: Would display distinctive absorption bands for N-H stretching, C=O stretching of the amide, and C-N stretching.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods would be valuable for purity determination and quantitative analysis. These techniques could be optimized for the specific physicochemical properties of N-Isopropyl-3-piperidinecarboxamide hydrochloride.

Comparative Analysis with Structural Isomers

Position Isomers

| Compound | Position of Carboxamide | CAS Number | Key Differences |

|---|---|---|---|

| N-Isopropyl-3-piperidinecarboxamide HCl | 3-position | 937725-06-9 | Subject of this review |

| N-Isopropyl-2-piperidinecarboxamide HCl | 2-position | 1236261-07-6 | Different spatial arrangement affects receptor binding |

| N-Isopropyl-4-piperidinecarboxamide HCl | 4-position | Not specified | Likely different pharmacological profile |

The positional isomers exhibit different three-dimensional structures, resulting in potentially significant differences in biological activity and physicochemical properties. The 3-position carboxamide in our target compound creates a specific spatial arrangement that would interact uniquely with biological receptors compared to the 2-position isomer.

Substituent Variations

Variations in the N-substituent of the carboxamide group also create important structural differences. For example, N,N-Diethyl-3-piperidinecarboxamide differs from our target compound in having two ethyl groups rather than an isopropyl group attached to the carboxamide nitrogen . This modification changes the steric bulk and electronic distribution around the amide nitrogen, potentially affecting binding characteristics and metabolic stability.

Research Applications and Future Directions

Current Research Status

N-Isopropyl-3-piperidinecarboxamide hydrochloride is primarily used in chemical research settings. Its specific applications include:

-

Serving as a chemical building block for medicinal chemistry programs

-

Use as a reference standard for analytical methods

-

Potential role as a pharmacological probe for investigating specific receptor systems

Future Research Opportunities

Several promising research directions for N-Isopropyl-3-piperidinecarboxamide hydrochloride include:

-

Comprehensive pharmacological profiling to identify specific biological targets

-

Structure optimization to enhance potency, selectivity, or pharmacokinetic properties

-

Development of more efficient and scalable synthetic methods

-

Investigation of potential applications in neurological disorders, based on the activity profiles of related piperidine derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume